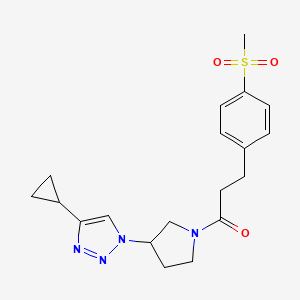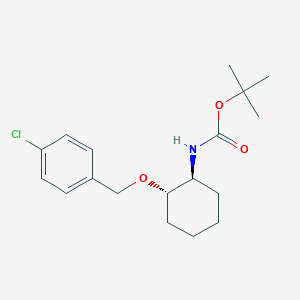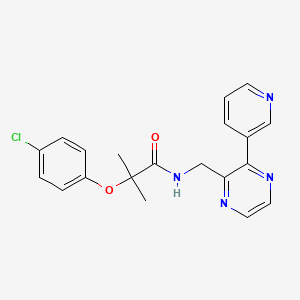![molecular formula C15H15ClN2O2S B2948483 2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide CAS No. 2034554-57-7](/img/structure/B2948483.png)
2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide, also known as ML218, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor, which is involved in various physiological processes such as cognitive function, motor control, and mood regulation.
Mécanisme D'action
2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor, which means that it enhances the receptor's response to its natural ligand, acetylcholine. Specifically, this compound binds to a site on the receptor that is distinct from the acetylcholine binding site, causing a conformational change that increases the receptor's affinity for acetylcholine. This results in an overall enhancement of the receptor's signaling activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects related to its modulation of the M4 muscarinic acetylcholine receptor. For example, this compound increases the release of dopamine in the prefrontal cortex, which is thought to contribute to its cognitive enhancing effects. This compound also reduces the activity of inhibitory interneurons in the hippocampus, which may contribute to its effects on learning and memory. In addition, this compound has been shown to have anti-inflammatory effects in microglia, which are immune cells in the brain that are involved in neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide in lab experiments is its high potency and selectivity for the M4 muscarinic acetylcholine receptor. This allows for precise modulation of the receptor's activity without affecting other receptors or signaling pathways. However, one limitation of using this compound is its relatively short half-life, which requires frequent dosing in animal models. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental paradigms.
Orientations Futures
There are several future directions for research on 2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide. One area of interest is the potential therapeutic applications of this compound for cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the development of more potent and selective M4 receptor modulators based on the structure of this compound. Finally, further investigation into the biochemical and physiological effects of this compound on the brain and other organ systems may reveal new insights into the role of the M4 receptor in health and disease.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide involves a series of chemical reactions starting from 2-chloro-5-nitropyridine. The nitro group is reduced to an amine, which is then reacted with 2-methoxybenzoyl chloride to form the corresponding amide. The thieno[3,2-c]pyridine ring is then formed through a cyclization reaction with sodium hydride and sulfur. Finally, the carboxamide group is introduced using acetic anhydride and triethylamine. The overall yield of the synthesis is around 15%, and the purity of the final product is typically greater than 95%.
Applications De Recherche Scientifique
2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide has been primarily studied for its potential applications in neuroscience research. The M4 muscarinic acetylcholine receptor, which is the target of this compound, is known to be involved in various cognitive processes such as attention, learning, and memory. Therefore, this compound has been used to investigate the role of the M4 receptor in these processes. For example, this compound has been shown to enhance cognitive flexibility and working memory in animal models, suggesting that the M4 receptor may be a potential target for cognitive enhancement drugs.
Propriétés
IUPAC Name |
2-chloro-N-(2-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-20-12-5-3-2-4-11(12)17-15(19)18-7-6-13-10(9-18)8-14(16)21-13/h2-5,8H,6-7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUKOCOHQAYDDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2948400.png)
![2-Fluoro-4-(6-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-5-yl)phenyl methyl ether](/img/structure/B2948401.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2948404.png)

![4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2948406.png)
![6-Methyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2948409.png)
![(E)-3-(1,3-benzothiazol-2-yl)-N-[cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2948414.png)

![2-[(E)-[(5-bromothiophen-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2948417.png)


![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-isopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2948421.png)
